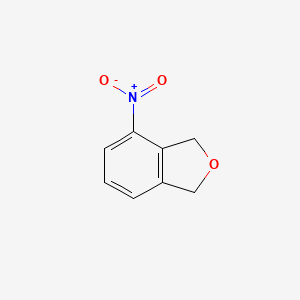







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[CH2:11][O:10][C:9](=O)[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2]>B(F)(F)F.CCOCC>[N+:1]([C:4]1[C:12]2[CH2:11][O:10][CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(OCC21)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0°-5° under nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
exothermed to 30°
|
|
Type
|
CUSTOM
|
|
Details
|
(15-20 minutes)
|
|
Duration
|
17.5 (± 2.5) min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
decanted from some brown solids
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a yellow oil
|
|
Type
|
TEMPERATURE
|
|
Details
|
The oil was cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 300 ml water
|
|
Type
|
EXTRACTION
|
|
Details
|
the suspension was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow solid was purified by chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with methylene chloride
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2COCC21
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |